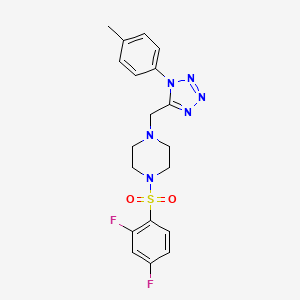
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C19H20F2N6O2S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((2,4-difluorophenyl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a novel compound exhibiting significant potential in various biological applications, particularly in pharmacology. Its unique structural components suggest diverse mechanisms of action, making it a candidate for further investigation in therapeutic contexts.
Chemical Structure and Properties
The compound's chemical structure can be delineated as follows:
- Molecular Formula : C21H20F2N4O2S
- Molecular Weight : 430.5 g/mol
- Key Functional Groups :
- Difluorophenyl group
- Sulfonyl group
- Tetrazole ring
- Piperazine moiety
This structural diversity contributes to its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains due to the presence of the sulfonamide group, which is known for its antibacterial properties.
- Anticancer Potential : The tetrazole and piperazine structures are associated with anticancer activity, particularly through inhibition of specific pathways involved in tumor growth and metastasis.
- Neuropharmacological Effects : Compounds containing piperazine and tetrazole rings have been studied for their anxiolytic and antidepressant effects, potentially interacting with serotonergic systems.
Antimicrobial Studies
A study focusing on the antimicrobial properties of sulfonamide derivatives demonstrated that compounds similar to our target exhibited notable activity against Gram-positive and Gram-negative bacteria. The sulfonyl group enhances the compound's ability to inhibit bacterial growth, making it a valuable lead in antibiotic development .
Anticancer Activity
Research has shown that pyrazole derivatives, which share structural similarities with our compound, display significant anticancer properties. In vitro studies indicated that these compounds effectively inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation . For instance, a series of pyrazole derivatives were tested against breast cancer cell lines, revealing promising results in terms of cytotoxicity and apoptosis induction .
Neuropharmacological Effects
The anxiolytic-like activity of related piperazine derivatives has been documented in several studies. For example, a compound structurally akin to our target was evaluated for its effects on anxiety-related behaviors in animal models. The results suggested modulation of the GABAergic system, indicating potential as an alternative treatment for anxiety disorders .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazole Derivatives | Pyrazole ring | Anticancer, anti-inflammatory |
| Sulfonamide Compounds | Sulfonamide group | Antibacterial |
| Piperazine Derivatives | Piperazine ring | Anxiolytic, antidepressant |
特性
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-14-2-5-16(6-3-14)27-19(22-23-24-27)13-25-8-10-26(11-9-25)30(28,29)18-7-4-15(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKPQVGZGLOYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














